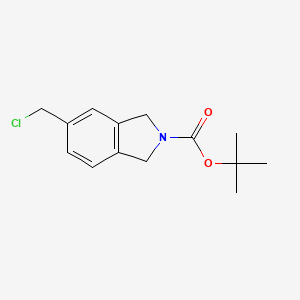

Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl compounds are a class of organic compounds that contain a tert-butyl group, which consists of a central carbon atom bonded to three other carbon atoms . The “chloromethyl” part of the name suggests the presence of a -CH2Cl group, and “isoindole” is a type of heterocyclic compound that contains a benzene ring fused to a pyrrole ring .

Aplicaciones Científicas De Investigación

Synthetic Intermediates and Reactions Tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate is explored as a synthetic intermediate in various chemical transformations. For instance, acid chloride derivatives such as 5-(chloromethyl)furan-2-carbonyl chloride can be produced from precursors like 5-(chloromethyl)furfural using tert-butyl hypochlorite, indicating its utility in generating intermediates for biofuels and polymer production from biomass-derived compounds (Dutta, Wu, & Mascal, 2015). Additionally, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and related compounds have been synthesized for studies in heterocyclic chemistry and Diels-Alder reactions, showcasing the versatility of tert-butyl derivatives in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

Phosphorylation and Nucleophilic Reactions The compound has also been involved in studies on the synthesis of halomethyl derivatives of furan-2-carboxylic acid, demonstrating its reactivity towards nucleophilic agents. Such research highlights its potential in creating organophosphorus derivatives, offering pathways for further chemical modifications and applications in synthesis (Pevzner, 2003).

Chemical Transformations and Structural Analysis Research into the chemistry of isoxazoles and related compounds further illustrates the broad applicability of tert-butyl derivatives in synthesizing complex molecules and analyzing their structure through X-ray analysis, contributing to the understanding of chemical reactivity and molecular architecture (Brehm, Madsen, Johansen, & Krogsgaard‐Larsen, 1991).

Innovative Uses in Organic Synthesis Moreover, studies on the synthesis of new chiral auxiliaries from tert-butyl derivatives underscore the importance of such compounds in enantioselective synthesis, offering tools for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals and fine chemicals (Studer, Hintermann, & Seebach, 1995).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 5-(chloromethyl)-1,3-dihydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-8-11-5-4-10(7-15)6-12(11)9-16/h4-6H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGQLYWHGQYLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Methylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol](/img/structure/B2637043.png)

![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)

![3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B2637057.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2637060.png)

![2-Chloro-1-(9,9-dioxo-9lambda6-thia-1-azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B2637061.png)